molecular formula C15H13BrO2 B090757 1-(3-(Benzyloxy)phenyl)-2-bromoethanone CAS No. 19381-40-9

1-(3-(Benzyloxy)phenyl)-2-bromoethanone

Cat. No. B090757
Key on ui cas rn: 19381-40-9
M. Wt: 305.17 g/mol
InChI Key: GFZOJLIHCWKKPR-UHFFFAOYSA-N
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Patent
US05958910

Procedure details

A solution of 22.5 g of 2-bromo-1-(3-benzyloxy-phenyl)-ethanone in 150 ml of methanol was treated at room temperature with 7.8 g of thiourea and boiled for 1 hour. 16.1 g of 4-(3-benzyloxy-phenyl)-thiazol-2-ylamine hydrobromide separated as colorless crystals upon cooling to 0° C.
Quantity
22.5 g
Type
reactant
Reaction Step One
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([O:11][CH2:12][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[CH:6]=1)=O.[NH2:19][C:20]([NH2:22])=[S:21]>CO>[BrH:1].[CH2:12]([O:11][C:7]1[CH:6]=[C:5]([C:3]2[N:19]=[C:20]([NH2:22])[S:21][CH:2]=2)[CH:10]=[CH:9][CH:8]=1)[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1 |f:3.4|

Inputs

Step One
Name
Quantity
22.5 g
Type
reactant
Smiles
BrCC(=O)C1=CC(=CC=C1)OCC1=CC=CC=C1
Name
Quantity
7.8 g
Type
reactant
Smiles
NC(=S)N
Name
Quantity
150 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
16.1 g of 4-(3-benzyloxy-phenyl)-thiazol-2-ylamine hydrobromide separated as colorless crystals

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
Br.C(C1=CC=CC=C1)OC=1C=C(C=CC1)C=1N=C(SC1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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